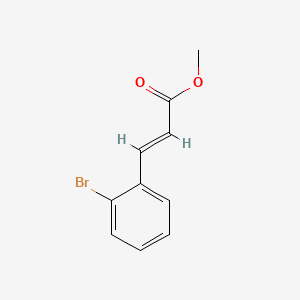

(E)-Methyl 3-(2-bromophenyl)acrylate

Description

Contextualization of Aryl Acrylates in Contemporary Synthetic Methodology

Aryl acrylates are a class of organic compounds characterized by an acrylate (B77674) moiety attached to an aromatic ring. These structures are of significant interest because they are bifunctional, containing a vinyl group susceptible to polymerization and various addition reactions, and a carboxylate group with its own rich chemistry. wikipedia.org In modern organic synthesis, small molecules that contain multiple functional groups are crucial for the efficient assembly of complex structures. Aryl acrylates, such as 3-hydroxy-2-aryl acrylates, serve as vital precursors in the synthesis of a wide array of biologically active natural and synthetic compounds. rsc.org

The utility of the aryl acrylate scaffold stems from the presence of both electrophilic and nucleophilic centers, making them fascinating building blocks for many bioactive molecules. rsc.org They are key intermediates in the development of essential drugs and the total synthesis of natural products. rsc.org The reactivity of the acrylate system, combined with the diverse substitution patterns possible on the aryl ring, allows for a broad range of chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have revolutionized synthetic chemistry, and aryl halides are primary substrates for these transformations. organic-chemistry.orgmdpi.comnih.gov The incorporation of a halogen, such as bromine, onto the aryl ring of an acrylate creates a powerful synthetic handle, enabling a multitude of subsequent coupling reactions.

Significance of the (E)-Methyl 3-(2-bromophenyl)acrylate Scaffold as a Versatile Synthetic Building Block

This compound emerges as a particularly significant building block due to the specific arrangement of its functional groups. The "(E)" stereochemistry of the double bond is often preferred for specific synthetic outcomes. The methyl ester provides a stable yet modifiable handle, while the 2-bromo substitution is key to its versatility. This bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the ortho-position to the acrylate side chain.

This strategic placement of the bromine atom allows for intramolecular reactions, leading to the efficient synthesis of various heterocyclic systems. The ability to participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions makes this compound a valuable intermediate for constructing molecular frameworks that are difficult to access through other methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | Methyl (2E)-3-(2-bromophenyl)prop-2-enoate |

| CAS Number | 92991-89-4 |

| Appearance | Solid |

Note: Data sourced from chemical databases. chemspider.com

Overview of Key Research Areas and Transformative Potential

The synthetic utility of this compound is primarily exploited in palladium-catalyzed cross-coupling reactions and the subsequent synthesis of important heterocyclic scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond in this compound is highly susceptible to oxidative addition to a palladium(0) complex, initiating catalytic cycles for several key reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene. organic-chemistry.orgmdpi.com While the acrylate portion of the molecule can itself act as the alkene partner, the aryl bromide component can react with other alkenes, leading to more complex diene structures. The Heck reaction is known for its high efficiency, mild reaction conditions, and chemoselectivity. mdpi.com

Suzuki Reaction: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. nih.govnih.gov This allows for the introduction of new aryl or alkyl groups at the 2-position of the phenyl ring, creating complex biaryl structures or other substituted systems. mdpi.com

Synthesis of Heterocyclic Compounds: The true transformative potential of this compound lies in its use as a precursor for heterocyclic synthesis, particularly for compounds containing quinoline (B57606) and coumarin (B35378) cores. These motifs are prevalent in medicinal chemistry and natural products.

Quinolines: Quinolines are a major class of heterocycles found in many natural products and are widely used in medicinal chemistry as anticancer, antimalarial, and antimicrobial agents. clockss.orgnih.gov Synthetic strategies can involve an initial cross-coupling reaction on the bromo-position of this compound, followed by a cyclization step involving the acrylate moiety to construct the quinoline ring system. nih.gov

Coumarins: Coumarins are another important class of oxygen-containing heterocycles. mdpi.com While various methods exist for coumarin synthesis, intramolecular Heck reactions are a powerful tool. nih.gov Starting with this compound, a palladium-catalyzed intramolecular cyclization can be envisioned to form a lactone ring, leading directly to the coumarin skeleton. The bromine atom acts as a leaving group in this transformation.

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalyst | Product Type | Significance |

|---|---|---|---|

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Stilbenes/Dienes | C-C bond formation, extension of conjugation. organic-chemistry.org |

| Suzuki Coupling | Boronic Acid/Ester, Pd catalyst, Base | 2-Substituted Cinnamates | Formation of biaryl structures, introduction of diverse functional groups. nih.gov |

| Intramolecular Cyclization | Pd catalyst, Base | Coumarins | Efficient synthesis of heterocyclic scaffolds. mdpi.comnih.gov |

| Precursor to Quinolines | Multi-step synthesis | Substituted Quinolines | Access to medicinally important nitrogen heterocycles. clockss.orgimpactfactor.org |

The strategic combination of an acrylate and an aryl bromide within the same molecule makes this compound a potent and versatile tool in the arsenal (B13267) of synthetic organic chemists, enabling the efficient construction of diverse and complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-bromophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHZPTVKKKVMHT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Elucidation of E Methyl 3 2 Bromophenyl Acrylate Transformations

Electrophilic Addition Reactions to the α,β-Unsaturated Ester System

The carbon-carbon double bond in (E)-Methyl 3-(2-bromophenyl)acrylate is part of a conjugated system, which influences its reactivity toward electrophiles. The electron-withdrawing nature of the methyl ester group deactivates the double bond, making it less nucleophilic than a simple alkene. docbrown.info Consequently, electrophilic addition reactions are generally less facile but can proceed under specific conditions.

The addition of halogens, such as bromine (Br₂), across the double bond of alkenes is a classic electrophilic reaction. masterorganicchemistry.com For α,β-unsaturated systems like this compound, the reaction proceeds, albeit often requiring more forcing conditions than with electron-rich alkenes.

The mechanism typically involves the formation of a cyclic bromonium ion intermediate. libretexts.orgchemguide.co.uk The alkene's π-electrons attack an approaching bromine molecule, which becomes polarized, leading to the displacement of a bromide ion and the formation of the three-membered ring. libretexts.orgchemtube3d.com This intermediate is then opened by a nucleophilic attack from the bromide ion. chemguide.co.uk

A key feature of this mechanism is the stereochemical outcome. The nucleophilic bromide attacks the bromonium ion from the side opposite to the ring, resulting in a net anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com

The regiochemistry of the addition is influenced by the electronic effects of the substituents. In the case of this compound, the electron-withdrawing ester group and the bromophenyl group affect the stability of the partial positive charge on the carbon atoms in the transition state. However, the bridged nature of the bromonium ion intermediate typically leads to the formation of a vicinal dibromide, with one bromine atom on the α-carbon and the other on the β-carbon relative to the ester.

Table 1: Regiochemical and Stereochemical Outcome of Bromination

| Reactant | Reagent | Product | Stereochemistry | Regiochemistry |

|---|---|---|---|---|

| (E)-Alkene | Br₂ | Vicinal Dibromide | Anti-addition | α,β-Dibromo ester |

Free-radical additions offer an alternative pathway for the functionalization of the acrylate (B77674) double bond. wikipedia.org These reactions are initiated by the generation of a radical species, which then adds to the alkene. The α,β-unsaturated ester system in this compound is an excellent radical acceptor, a reactivity that forms the basis of many polymerization and carbon-carbon bond-forming reactions. radtech.orgyoutube.com

The general mechanism involves three key steps:

Initiation: A radical initiator (e.g., AIBN) generates an initial radical species.

Propagation: The radical adds to the β-carbon of the acrylate. This regioselectivity is favored because it produces a more stable α-radical, which is stabilized by the adjacent ester group. This new radical can then propagate the chain.

Termination: Two radical species combine or disproportionate to terminate the reaction. nih.gov

The rate of radical addition is significantly enhanced by the presence of the electron-withdrawing ester group. youtube.com This polarity match between a nucleophilic radical and the electrophilic alkene makes the addition process highly efficient. Radical-mediated processes can be used to introduce a wide variety of functional groups and are often characterized by their tolerance of other functional groups within the molecule.

Nucleophilic Conjugate (Michael) Addition Reactions of Acrylates

One of the most important reactions of α,β-unsaturated carbonyl compounds is the nucleophilic conjugate addition, or Michael addition. beilstein-journals.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the conjugated system, driven by the electrophilic character transmitted from the carbonyl group. libretexts.org This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

This compound is an effective Michael acceptor. The reactivity of acrylates in Michael additions is well-documented, with a wide range of nucleophiles participating in the reaction. researchgate.netresearchgate.net The success of the reaction often depends on the nature of the nucleophile, distinguishing between "soft" and "hard" nucleophiles.

Soft Nucleophiles (Favor 1,4-Addition): These nucleophiles preferentially attack the β-carbon. This class includes enolates, organocuprates (Gilman reagents), amines, thiols, and cyanides. masterorganicchemistry.comlibretexts.org

Hard Nucleophiles (Favor 1,2-Addition): These nucleophiles, such as Grignard reagents and organolithium reagents, tend to attack the more electrophilic carbonyl carbon directly. masterorganicchemistry.com

The scope of the Michael addition is extensive. For instance, amines readily add to methyl acrylates, sometimes under microwave irradiation to reduce reaction times and improve yields. nih.gov Similarly, stabilized carbanions derived from compounds with active methylene (B1212753) groups are classic Michael donors. researchgate.net

Table 2: Common Nucleophiles in Michael Additions to Acrylates

| Nucleophile Class | Example | Type of Addition |

|---|---|---|

| Organometallics | R₂CuLi (Gilman Reagent) | 1,4-Conjugate |

| Enolates | Diethyl malonate anion | 1,4-Conjugate |

| Heteroatoms | R-NH₂ (Amines) | 1,4-Conjugate |

| Heteroatoms | R-SH (Thiols) | 1,4-Conjugate |

| Organometallics | R-MgBr (Grignard) | 1,2-Direct |

When the Michael addition creates one or more new stereocenters, controlling the stereochemical outcome is crucial. Asymmetric Michael additions can be achieved through several strategies. mdpi.com

Substrate Control: If the acrylate substrate already contains a chiral center, it can direct the incoming nucleophile to one face of the molecule, leading to a diastereoselective reaction. beilstein-journals.org

Auxiliary Control: A chiral auxiliary can be attached to the nucleophile or the acceptor, inducing facial selectivity during the addition. The auxiliary is then removed in a subsequent step.

Catalyst Control: The use of a chiral catalyst (metal-based or organocatalyst) is a highly efficient method for achieving enantioselectivity. researchgate.net The catalyst complexes with the substrate, creating a chiral environment that favors attack from one direction. rsc.org For example, chiral lithium amides have been used as traceless auxiliaries to facilitate the direct enantioselective Michael addition of carboxylic acids to α,β-unsaturated esters. acs.org

The diastereoselectivity of these reactions is often high, and with the appropriate choice of chiral influence, high enantiomeric excesses can also be obtained. mdpi.comacs.org

Intramolecular Cyclization and Annulation Strategies Involving the 2-Bromophenyl Group

The presence of the 2-bromophenyl group ortho to the acrylate side chain in this compound makes it an ideal precursor for intramolecular cyclization reactions, particularly the Heck reaction. mdpi.com This palladium-catalyzed process is a powerful method for forming a new carbon-carbon bond between the phenyl ring and the acrylate moiety, leading to the synthesis of various heterocyclic and carbocyclic ring systems. libretexts.org

The catalytic cycle for the intramolecular Heck reaction generally involves three main steps:

Oxidative Addition: A low-valent palladium(0) species inserts into the aryl-bromine bond, forming an arylpalladium(II) intermediate. libretexts.org

Migratory Insertion: The double bond of the tethered acrylate coordinates to the palladium center and then inserts into the aryl-palladium bond. libretexts.org For acrylates, this insertion is typically regioselective, following a 2,1-insertion pattern where the aryl group attaches to the β-carbon and the palladium to the α-carbon. nih.govscispace.com

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium center is eliminated, forming a new double bond within the newly formed ring and regenerating the palladium(0) catalyst.

This strategy has been widely employed to synthesize coumarins, quinolines, and other fused-ring systems. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.gov While traditional Heck reactions use aryl halides, alternative methods employing arylboronic acids have also been developed as a more environmentally benign approach. nih.gov

Table 3: Intramolecular Heck Reaction of a Generic ortho-Bromo Phenylacrylate

| Substrate | Catalyst | Base | Product Type |

|---|---|---|---|

| This compound | Pd(OAc)₂ / Ligand | K₂CO₃, Et₃N | Fused-ring system (e.g., coumarin (B35378) derivative) |

Formation of Fused Carbocyclic and Heterocyclic Ring Systems

The unique structural arrangement of this compound, featuring a reactive vinyl group and a bromo-substituted aromatic ring in close proximity, renders it an excellent substrate for intramolecular cyclization reactions to construct a variety of fused ring systems. Palladium-catalyzed intramolecular Heck reactions are a primary method for achieving these transformations, leading to the formation of both carbocyclic and heterocyclic scaffolds. wikipedia.orgchim.it

The intramolecular Mizoroki-Heck reaction of this compound and its derivatives can be employed to synthesize fused carbocyclic systems. This process involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular carbopalladation of the acrylate's double bond. Subsequent β-hydride elimination then leads to the formation of a new ring fused to the original benzene (B151609) ring. The regioselectivity of the cyclization (i.e., the size of the newly formed ring) is influenced by factors such as the length of the tether connecting the aryl group and the alkene, as well as the reaction conditions. princeton.edunih.gov

The synthesis of fused heterocyclic rings from this compound often involves the introduction of a nucleophilic group at the ortho position, either prior to or during the cyclization process. For instance, the palladium-catalyzed cyclization of ortho-hydroxycinnamates, which can be derived from related precursors, is a well-established method for the synthesis of coumarins (benzopyran-2-ones). nih.govresearchgate.netorganic-chemistry.org Similarly, the introduction of an amino group can lead to the formation of quinoline (B57606) derivatives. clockss.orgnih.gov These reactions proceed through an intramolecular Heck-type mechanism, where the initial carbopalladation is followed by the intramolecular trapping of the palladium intermediate by the heteroatom nucleophile.

Table 1: Examples of Fused Ring Systems from this compound Derivatives

| Starting Material Derivative | Fused Ring System | Reaction Type |

| This compound | Fused Carbocycle (e.g., indene (B144670) derivative) | Intramolecular Mizoroki-Heck |

| (E)-Methyl 3-(2-bromo-6-hydroxyphenyl)acrylate | Coumarin | Intramolecular Heck/Nucleophilic Trapping |

| (E)-Methyl 3-(2-bromo-6-aminophenyl)acrylate | Quinoline | Intramolecular Heck/Nucleophilic Trapping |

Role of Ortho-Substitution in Promoting Cyclative Processes

The presence and nature of the substituent at the ortho position of the phenyl ring in cinnamate (B1238496) derivatives play a crucial role in directing and promoting cyclization reactions. In the case of this compound, the ortho-bromo substituent is not merely a leaving group for cross-coupling reactions but also an activating and directing group for cyclative processes. princeton.edu

The "ortho effect" can be attributed to a combination of steric and electronic factors. Sterically, the bulky bromo group can influence the conformation of the molecule, bringing the acrylate side chain in closer proximity to the palladium center after oxidative addition. This pre-organization can lower the activation energy for the intramolecular migratory insertion step, thus favoring cyclization over intermolecular reactions.

Electronically, the ortho-bromo substituent can influence the electron density of the aromatic ring and the palladium center in the organopalladium intermediate. While halogens are generally deactivating through their inductive effect, they can also participate in resonance. More importantly, in the context of palladium-catalyzed reactions, the ortho-substituent can stabilize the transition state of the cyclization. For instance, in the intramolecular Heck reaction, the transition state for the migratory insertion step involves a complex geometry, and the ortho-substituent can influence the stability of this arrangement.

Furthermore, in reactions where the ortho-substituent is a nucleophile (e.g., -OH or -NH2), it directly participates in the cyclization by trapping the palladium intermediate, leading to the formation of heterocyclic rings. In these cases, the ortho-positioning is essential for the intramolecular nucleophilic attack to occur efficiently.

Investigating the Mechanisms of Catalytic Processes

Detailed Catalytic Cycles of Mizoroki-Heck and Suzuki-Miyaura Reactions

The transformations of this compound are predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck and Suzuki-Miyaura reactions. Understanding the detailed catalytic cycles of these processes is fundamental to controlling the reaction outcomes and optimizing conditions. nih.govlibretexts.org

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction of this compound with an alkene follows a well-established catalytic cycle: wikipedia.orgscispace.com

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with this compound in an oxidative addition step to form a square planar Pd(II) intermediate.

Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. This step forms a new carbon-carbon bond and generates a σ-alkylpalladium(II) complex.

β-Hydride Elimination: A hydrogen atom from the carbon β to the palladium is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step typically proceeds with syn-stereochemistry.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a salt byproduct.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) proceeds through a different, yet related, catalytic cycle: libretexts.orgmdpi.comnih.gov

Oxidative Addition: Similar to the Heck reaction, a Pd(0) catalyst undergoes oxidative addition with this compound to yield a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide ligand. This step forms a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Identification of Key Intermediates and Transition States in Acrylate Chemistry

The elucidation of reaction mechanisms relies heavily on the identification and characterization of key intermediates and transition states. In the palladium-catalyzed transformations of this compound, several transient species play crucial roles.

Key intermediates in these reactions are often organopalladium complexes. Following the initial oxidative addition, an arylpalladium(II) bromide complex is formed. In the Mizoroki-Heck reaction, subsequent coordination of the alkene leads to a π-alkene-palladium complex, which then proceeds through a four-centered transition state during the migratory insertion step to form a σ-alkylpalladium(II) intermediate. In intramolecular Heck reactions, the geometry of this transition state is critical in determining the regioselectivity and stereoselectivity of the cyclization. princeton.edu

In the Suzuki-Miyaura reaction, the key intermediate following transmetalation is a diorganopalladium(II) species. The geometry of this intermediate (cis or trans) can influence the facility of the subsequent reductive elimination.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for probing the structures and energies of these transient species. These studies can help to visualize the transition state geometries and calculate the activation barriers for different reaction pathways, providing insights that are often difficult to obtain experimentally. Spectroscopic techniques, such as in-situ NMR, can also be employed under specific conditions to detect and characterize some of the more stable intermediates in the catalytic cycle. rsc.org

Kinetic Studies and Rate-Determining Steps in Complex Transformations

Kinetic studies are essential for understanding the factors that control the rate of a chemical reaction and for identifying the rate-determining step (RDS) of the catalytic cycle. For the palladium-catalyzed transformations of this compound, the RDS can vary depending on the specific reaction (Mizoroki-Heck vs. Suzuki-Miyaura), the nature of the substrates, the ligands on the palladium catalyst, and the reaction conditions. researchgate.net

In many Mizoroki-Heck reactions involving aryl bromides, the oxidative addition of the aryl bromide to the Pd(0) catalyst is often considered the rate-determining step. However, for more reactive aryl halides or under certain conditions, the migratory insertion of the alkene or the β-hydride elimination step can become rate-limiting. nih.gov

For the Suzuki-Miyaura reaction, the rate-determining step is also highly dependent on the reaction parameters. While oxidative addition can be the RDS, particularly with less reactive aryl halides, transmetalation or reductive elimination can also be the slowest step in the cycle. For instance, the rate of transmetalation can be influenced by the nature of the organoboron reagent and the base used.

Kinetic isotope effect (KIE) studies can provide valuable information about the transition state of the rate-determining step. By isotopically labeling one of the atoms involved in bond breaking or bond formation in the RDS, the effect on the reaction rate can be measured. This information can help to distinguish between different possible mechanisms and rate-determining steps.

Table 2: Summary of Mechanistic Aspects

| Reaction | Key Intermediate | Potential Rate-Determining Step |

| Mizoroki-Heck | σ-Alkylpalladium(II) complex | Oxidative Addition, Migratory Insertion, or β-Hydride Elimination |

| Suzuki-Miyaura | Diorganopalladium(II) complex | Oxidative Addition, Transmetalation, or Reductive Elimination |

Computational Chemistry and Theoretical Investigations of E Methyl 3 2 Bromophenyl Acrylate

Density Functional Theory (DFT) Applications for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing complex organic molecules such as acrylate (B77674) derivatives. DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. researchgate.net

The reactivity and physical properties of (E)-acrylates are significantly influenced by their three-dimensional structure. Conformational analysis using DFT is crucial for identifying the most stable arrangements of the molecule. For acrylates, a key conformational feature is the rotation around the single bond connecting the carbonyl group and the α-carbon. This rotation leads to two primary planar conformers: the s-cis and s-trans forms. researchgate.net

DFT calculations can accurately predict the optimized geometries and relative energies of these conformers. unifi.it For most simple acrylates, the s-trans conformer is generally found to be more stable than the s-cis conformer due to reduced steric hindrance. researchgate.net In the case of (E)-Methyl 3-(2-bromophenyl)acrylate, the bulky 2-bromophenyl group introduces additional steric and electronic factors that influence the conformational preference. Theoretical calculations allow for the precise quantification of these energy differences, which are critical for understanding the molecule's behavior in chemical reactions.

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) |

|---|---|---|

| s-trans | B3LYP/6-311+G(d,p) | 0.00 (Reference) |

| s-cis | B3LYP/6-311+G(d,p) | 8.52 |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comlibretexts.org The energies and spatial distributions of these frontier orbitals are key determinants of a molecule's chemical behavior.

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the C=C double bond and the bromophenyl ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the electron-deficient regions, particularly the β-carbon of the acrylate system, which is the preferred site for nucleophilic attack (e.g., in Michael additions). mdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations provide reliable estimates of the HOMO and LUMO energies, allowing for predictions of the molecule's reactivity in various transformations, including cycloadditions and polymerization reactions. mdpi.comacs.org

| Molecular Orbital | Method/Basis Set | Energy (eV) |

|---|---|---|

| HOMO | B3LYP/6-31G(d) | -6.85 |

| LUMO | B3LYP/6-31G(d) | -1.21 |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 5.64 |

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

A key goal in modeling reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. rsc.org The structure of the TS provides insight into the geometry of the reacting species at the point of bond formation or cleavage. DFT methods are widely used to locate and optimize the geometry of transition states. researchgate.netacs.orgnih.gov

Once the transition state and reactants are identified, the activation energy (the energy barrier) of the reaction can be calculated. researchgate.net This value is critical for predicting the reaction rate, as a higher activation energy corresponds to a slower reaction. For reactions involving this compound, such as its polymerization or its participation in Heck or Suzuki coupling reactions, DFT calculations can be used to compare different possible pathways and determine the most kinetically favorable route. nih.govresearchgate.net

| Reaction | Method/Basis Set | Activation Energy (ΔE‡) (kJ/mol) |

|---|---|---|

| Addition of CH₃S⁻ to the β-carbon | M06-2X/6-311+G(d,p) | 45.7 |

Most chemical reactions are performed in a solvent, which can have a profound impact on reaction rates and mechanisms. chemrxiv.org Computational models can account for solvent effects through either explicit models, where individual solvent molecules are included, or implicit continuum models (like the Polarizable Continuum Model, PCM), which treat the solvent as a continuous dielectric medium. chemrxiv.orgresearchgate.net These models allow for the calculation of reaction energetics in solution, providing a more realistic comparison with experimental results. For instance, polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy. nih.gov

Catalysts are essential for many organic reactions, and computational modeling is crucial for understanding how they function. DFT can be used to model the interaction of this compound with a catalyst, clarifying the catalytic cycle. nih.gov This includes modeling substrate binding, oxidative addition, migratory insertion, and reductive elimination steps in transition-metal-catalyzed cross-coupling reactions. mdpi.com Theoretical studies can reveal how the catalyst alters the potential energy surface, providing a low-energy pathway that is otherwise inaccessible. This is particularly valuable in complex systems, such as those involving multi-catalysis, where multiple catalysts work in concert. youtube.com

Advanced Theoretical Characterization of this compound and its Derivatives

Computational chemistry also enables the prediction of various spectroscopic properties that can be directly compared with experimental data for structure validation. DFT calculations can provide accurate predictions of vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular motions.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which helps in interpreting UV-visible absorption spectra. Other properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, can also be computed to aid in the structural elucidation of this compound and its reaction products. acs.org These advanced theoretical characterizations provide a comprehensive understanding of the molecule's properties and behavior, guiding the synthesis and application of its derivatives. researchgate.netacs.org

Spectroscopic Property Prediction and Correlation with Experimental Data for Structural Elucidation relevant to Reactivity

Theoretical calculations are instrumental in predicting spectroscopic properties, which, when correlated with experimental data, provide definitive structural elucidation and insights into molecular reactivity. Techniques such as Density Functional Theory (DFT) are commonly employed to model vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. rsc.org

For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict its infrared spectrum. rsc.org The theoretical vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra. scilit.com Key vibrational modes for this molecule would include the C=O stretching of the ester group, the C=C stretching of the acrylate backbone and the aromatic ring, C-O stretching, and vibrations associated with the C-Br bond. The correlation between the calculated and experimental frequencies helps to unambiguously assign the observed spectral bands. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Theoretical predictions of chemical shifts are valuable for confirming the chemical environment of each atom in the molecule. Discrepancies between experimental and theoretical values can often be rationalized by considering solvent effects, which can also be modeled in computational studies.

A comparison of theoretical and experimental spectroscopic data is presented below. Note that the experimental values are hypothetical for the purpose of illustrating the correlation.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1755 | 1712 | 1710 | Ester carbonyl stretch |

| ν(C=C) | 1650 | 1628 | 1630 | Alkene C=C stretch |

| ν(C=C) aromatic | 1605 | 1589 | 1590 | Aromatic C=C stretch |

| ν(C-O) | 1280 | 1254 | 1255 | Ester C-O stretch |

| ν(C-Br) | 680 | 666 | 665 | C-Br stretch |

Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| O-CH₃ | 3.75 | 3.78 |

| C=CH-CO | 6.40 | 6.45 |

| Ph-CH=C | 7.80 | 7.85 |

| Aromatic-H | 7.20 - 7.65 | 7.25 - 7.70 |

The strong correlation between the predicted and observed spectroscopic data provides a high degree of confidence in the structural assignment of this compound, which is fundamental to understanding its reactivity.

Analysis of Electronic Delocalization and Charge Transfer

The electronic properties of this compound, such as electronic delocalization and intramolecular charge transfer (ICT), are crucial for understanding its reactivity, stability, and optical properties. These phenomena are investigated using computational methods that analyze the molecule's electronic structure.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this investigation. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the bromophenyl ring, while the LUMO is often centered on the electron-withdrawing acrylate moiety. This distribution facilitates intramolecular charge transfer from the phenyl ring to the acrylate system upon electronic excitation.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and delocalization. NBO analysis provides a detailed picture of the electron density distribution and the interactions between different parts of the molecule. It can quantify the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. In this compound, significant delocalization is expected between the p-orbitals of the phenyl ring and the π-system of the acrylate group, contributing to the planarity and stability of the conjugated system.

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution within the molecule. nih.gov The MEP map allows for the identification of electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen, indicating a region susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, indicating sites for nucleophilic interaction.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

These computational analyses provide a detailed understanding of the electronic landscape of this compound, highlighting the pathways for charge delocalization and identifying the most reactive sites within the molecule. This knowledge is invaluable for predicting its behavior in chemical reactions.

Applications in the Synthesis of Advanced Molecular Architectures

Utilization as a Precursor for Biologically Relevant Scaffolds

The inherent reactivity of (E)-methyl 3-(2-bromophenyl)acrylate makes it an excellent starting material for synthesizing scaffolds that are central to many biologically active compounds and natural products. The combination of an aryl halide and an alkene within the same molecule facilitates intramolecular cyclization reactions, providing access to a range of heterocyclic and carbocyclic systems.

Synthesis of Indolin-2-ones and Quinolin-2-ones via Intramolecular Couplings

The synthesis of indolin-2-one (oxindole) and quinolin-2-one frameworks, which are core structures in numerous pharmaceuticals, can be efficiently achieved using precursors derived from this compound. The intramolecular Heck reaction is a powerful tool for this purpose, creating a carbon-carbon bond between the aryl group and the acrylate (B77674) double bond. researchgate.net

For instance, N-substituted acrylamides derived from 2-bromoaniline (B46623) (which can be conceptually linked to the functionalization of this compound) are common substrates for these cyclizations. In a typical palladium-catalyzed process, oxidative addition of the palladium(0) catalyst to the aryl bromide bond occurs first. This is followed by an intramolecular migratory insertion of the tethered alkene, leading to the formation of a five-membered ring. Subsequent β-hydride elimination regenerates the catalyst and yields the indolin-2-one product. nih.gov

A notable advancement is the development of asymmetric Heck/Suzuki cascade reactions using N-(2-bromophenyl)acrylamides. rsc.org This methodology allows for the enantioselective synthesis of oxindoles bearing a quaternary stereocenter at the C3 position, which is a common feature in many bioactive natural products. rsc.org Similarly, palladium-catalyzed cyclization strategies have been developed for the synthesis of quinolin-2-one derivatives, showcasing the versatility of intramolecular coupling reactions in building these important heterocyclic systems. researchgate.net

The general conditions for such transformations are summarized in the table below.

| Reaction Type | Catalyst System | Ligand (if any) | Base | Solvent | Product Scaffold |

| Intramolecular Heck | PdCl₂(PCy₃)₂ | P(OPh)₃ | K₂CO₃ | DMF | Indole/Indolinone |

| Heck/Amination Cascade | Pd(PPh₃)₄ | PPh₃ | - | Toluene | Indoline (B122111) |

| Asymmetric Heck/Suzuki | Pd₂(dba)₃ | Chiral Ligand | K₃PO₄ | Toluene | 3,3-Disubstituted Oxindole (B195798) |

| Oxypalladation Cyclization | Pd(OAc)₂ | 4,4'-(MeO)₂bpy | - | AcOH-DCE | 2-Quinolinone |

This table presents typical reaction components for the synthesis of indolin-2-one and quinolin-2-one scaffolds via palladium-catalyzed intramolecular couplings.

Access to Complex Heterocycles and Carbocycles through Strategic Functionalization

Beyond the direct synthesis of indolinones and quinolinones, the strategic functionalization of this compound opens pathways to a broader range of complex molecular architectures. The aryl bromide and the acrylate moiety can be manipulated independently or in concert to build intricate ring systems.

For example, the aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new substituents before a subsequent cyclization step. This approach allows for the synthesis of highly decorated heterocyclic cores. Furthermore, the acrylate portion of the molecule is susceptible to conjugate addition, Diels-Alder reactions, and other transformations, enabling the construction of carbocyclic rings fused to the aromatic system.

Recent methodologies in transition-metal catalysis have expanded the scope of accessible structures. For example, copper/palladium dual catalytic systems have been developed for the arylboration of activated alkenes, a strategy that can be adapted to substrates like this compound to install a versatile boronic ester handle. nih.gov This handle can then be used in subsequent cross-coupling reactions to build molecular complexity, providing access to diverse saturated N-heterocyclic motifs. nih.gov

Stereoselective and Enantioselective Synthesis using this compound Derivatives

The creation of chiral molecules with high optical purity is a cornerstone of modern pharmaceutical and materials science. Derivatives of this compound are valuable platforms for stereoselective and enantioselective synthesis, enabling the production of optically active compounds that can serve as chiral building blocks for more complex targets.

Development of Chiral Building Blocks and Optically Active Compounds

Chiral auxiliaries and catalysts can be employed to control the stereochemical outcome of reactions involving the acrylate functionality. For instance, asymmetric conjugate additions to the acrylate system can establish new stereocenters with high enantiomeric excess. Similarly, enantioselective alkylation of related propionic acid derivatives can be achieved. nih.gov

A powerful strategy involves the use of chiral ligands in palladium-catalyzed reactions. As mentioned, the intramolecular Heck reaction can be rendered asymmetric by employing chiral phosphine (B1218219) ligands. This approach has been successfully used to generate oxindoles with all-carbon quaternary stereocenters in high enantiomeric purity. rsc.org The development of such methods is critical for synthesizing complex natural products and their analogues.

The table below illustrates representative methods for generating chiral centers using acrylate-type precursors.

| Asymmetric Method | Reaction Type | Chiral Influence | Key Reagent/Catalyst | Typical Product Feature |

| Auxiliary-Directed Alkylation | Alkylation | Chiral Auxiliary | TiCl₄ | (2S)-2-substituted propionic acid |

| Catalytic Asymmetric Synthesis | Enantioselective Alkylation | Chiral Catalyst (Maruoka) | Maruoka Catalyst | Enantioenriched α-amino acid |

| Asymmetric Heck Reaction | Intramolecular Cyclization | Chiral Ligand | Pd(0) with Chiral Phosphine | Enantioenriched Oxindole |

This table provides examples of stereoselective methods applicable to derivatives of this compound for the synthesis of chiral building blocks.

Enabling Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient approach to organic synthesis. This compound is an excellent substrate for designing such sequences, allowing for the rapid construction of molecular complexity from relatively simple starting materials.

Design of Efficient Multistep Syntheses from Simple Precursors

The unique arrangement of functional groups in this compound allows for the initiation of a cascade sequence. A reaction at one site can trigger a subsequent transformation at another site within the molecule. For example, a palladium-catalyzed intramolecular Heck cyclization can be followed by a second, intermolecular coupling reaction if the reaction conditions are carefully controlled. princeton.edu

A prime example is the Heck/Suzuki cascade, where the intramolecular Heck reaction to form an oxindole is followed by a Suzuki coupling at the newly formed C-Pd bond. rsc.org Another powerful sequence involves a Heck reaction followed by C-H activation and amination, which provides a facile route to indoline scaffolds. nih.gov These tandem processes not only improve synthetic efficiency by reducing the number of purification steps but also open up new avenues for creating novel molecular architectures. The formation of saturated aldehydes from cinnamyl alcohol through a tandem arylation/isomerization process further illustrates the power of cascade reactions initiated by Heck-type couplings. nih.gov

The ability to combine enzymatic monomer synthesis with radical polymerization in a cascade fashion also highlights innovative approaches to creating functional polymers from acrylate precursors. nih.gov Such strategies underscore the potential for designing highly efficient, multistep syntheses starting from simple and versatile building blocks like this compound.

Q & A

Q. What synthetic routes are commonly employed for preparing (E)-Methyl 3-(2-bromophenyl)acrylate derivatives?

A typical synthesis involves nucleophilic substitution under basic conditions. For example, a brominated precursor is reacted with a phenol derivative (e.g., 4-bromophenol) in acetone with potassium carbonate as a base at 329 K for 5 hours. Purification via silica gel chromatography (5% ethyl acetate in petroleum ether) yields crystalline products suitable for X-ray analysis . Modifications, such as protecting group strategies (e.g., acetyl deprotection with K₂CO₃ in CH₂Cl₂/MeOH), are used for functionalized derivatives .

Q. How can the stereochemical integrity of the (E)-isomer be ensured during synthesis?

The (E)-configuration is stabilized by conjugation between the acrylate group and the aromatic ring. Reaction conditions (e.g., temperature, solvent polarity) and steric effects during crystallization influence isomer stability. X-ray crystallography confirms the (E)-geometry post-synthesis by analyzing bond angles and torsional parameters .

Q. What crystallization conditions are optimal for obtaining single crystals of this compound?

Slow evaporation of methanol is effective for growing colorless single crystals. Orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 15.5226 Å, b = 5.9390 Å, and c = 34.775 Å are typical. H atoms are geometrically positioned and refined using riding models in SHELX programs .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between similar acrylate derivatives be resolved?

Contradictions in unit cell parameters or bond lengths may arise from differences in substituent electronic effects or intermolecular interactions (e.g., halogen bonding from bromine). Comparative analysis using high-resolution data (e.g., synchrotron sources) and refinement with SHELXL (with anisotropic displacement parameters) improves accuracy. Cross-validation against computational models (DFT) further resolves ambiguities .

Q. What mechanistic insights explain variations in synthetic yields for bromophenyl acrylate derivatives?

Yield disparities (e.g., 52.8% vs. 60–71%) often stem from competing side reactions, such as over-alkylation or hydrolysis. Kinetic studies under varying temperatures and base concentrations (e.g., K₂CO₃ vs. DBU) can identify optimal conditions. Monitoring via LC-MS or in situ IR spectroscopy helps track intermediate formation .

Q. How do substituents on the phenyl ring influence the compound’s bioactivity in agrochemical applications?

Electron-withdrawing groups (e.g., bromine) enhance electrophilic reactivity, critical for binding to biological targets like enzyme active sites. Structure-activity relationship (SAR) studies comparing 2-bromo, 4-bromo, and methoxy derivatives reveal trends in herbicidal or antifungal potency. In vitro assays coupled with docking simulations (e.g., AutoDock Vina) validate these interactions .

Methodological Guidance

Q. What protocols are recommended for refining X-ray data of brominated acrylates?

Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Apply riding models for H atoms (C–H = 0.93–0.97 Å) and assign Uiso(H) as 1.2–1.5×Ueq(C). Validate with R-factor convergence (<5%) and residual electron density maps. For twinned crystals, employ the TWIN/BASF command in SHELX .

Q. How can paramagnetic derivatives of this compound be synthesized for advanced applications?

Introduce stable radicals (e.g., tetramethylpyrrolidinyloxyl) via esterification of the acrylate group. Protect hydroxyl groups with acetates, then deprotect using K₂CO₃ in CH₂Cl₂/MeOH. EPR spectroscopy confirms paramagnetic properties, while X-ray diffraction ensures structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.